molecular formula C10H18N4O2 B13617532 Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate

Cat. No.: B13617532
M. Wt: 226.28 g/mol
InChI Key: GXTOLTUAZDARBI-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Alkylation: The triazole ring is then alkylated with methyl and ethyl groups under basic conditions.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the ethylamino group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Substituted triazole compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Material Science: Triazole derivatives are often used in the development of new materials with specific properties.

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for such applications.

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

    Pharmaceutical Development: The compound may be investigated for its potential therapeutic effects, such as antifungal or anticancer activities.

Industry

    Agrochemicals: The compound may be used in the development of pesticides or herbicides.

    Polymer Additives: It may be used as an additive in polymers to enhance specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate
  • Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(amino)propanoate

Uniqueness

Methyl 3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate is unique due to the specific substitution pattern on the triazole ring and the presence of both methyl ester and ethylamino groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

methyl 3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(ethylamino)propanoate

InChI

InChI=1S/C10H18N4O2/c1-5-11-9(10(15)16-4)6-14-8(3)12-7(2)13-14/h9,11H,5-6H2,1-4H3

InChI Key

GXTOLTUAZDARBI-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C(=NC(=N1)C)C)C(=O)OC

Origin of Product

United States

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